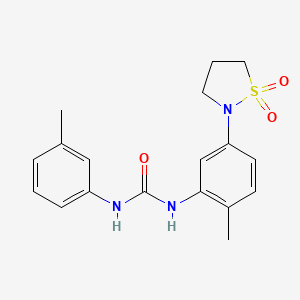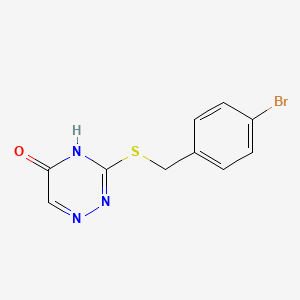![molecular formula C16H28N2O B2636638 N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide CAS No. 1396850-08-0](/img/structure/B2636638.png)
N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide is a synthetic compound with the molecular formula C16H28N2O and a molecular weight of 264.413 g/mol. This compound is characterized by its unique structure, which includes a cyclopentanecarboxamide moiety and a bis(propan-2-yl)amino group attached to a but-2-yn-1-yl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a suitable halide under basic conditions to form the but-2-yn-1-yl intermediate.
Introduction of the bis(propan-2-yl)amino group: The intermediate is then reacted with a secondary amine, such as diisopropylamine, under appropriate conditions to introduce the bis(propan-2-yl)amino group.
Cyclopentanecarboxamide formation: Finally, the compound is reacted with cyclopentanecarboxylic acid or its derivatives to form the desired product.
Industrial production methods for this compound typically involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(propan-2-yl)amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(4-(dimethylamino)but-2-yn-1-yl)cyclopentanecarboxamide: This compound has a similar structure but with a dimethylamino group instead of a bis(propan-2-yl)amino group.
N-(4-(diethylamino)but-2-yn-1-yl)cyclopentanecarboxamide: This compound features a diethylamino group in place of the bis(propan-2-yl)amino group.
Propiedades
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13(2)18(14(3)4)12-8-7-11-17-16(19)15-9-5-6-10-15/h13-15H,5-6,9-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBIBVJNFIBOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1CCCC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
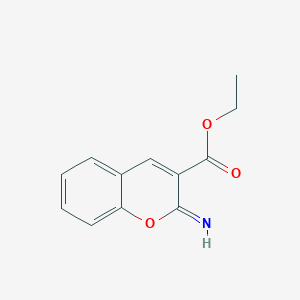
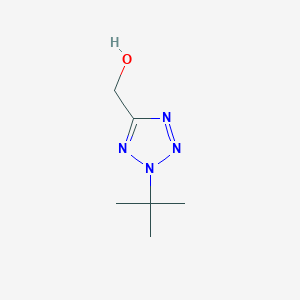
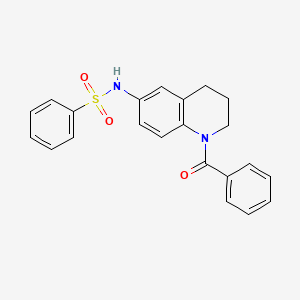
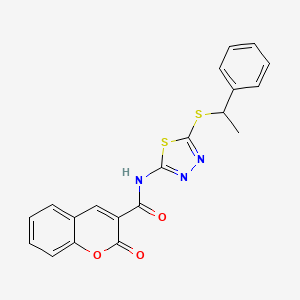
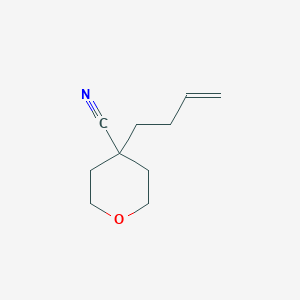
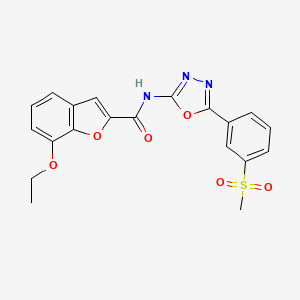
![N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2636565.png)
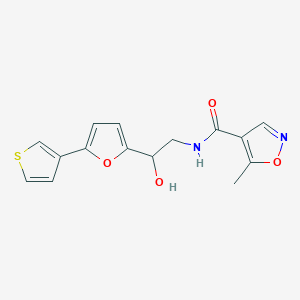
![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
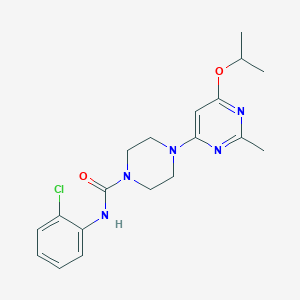
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
